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2-Methoxy-4-(oxiranylmethyl)phenol

Bio-based epoxy coatings Flexibility Mandrel bend test

Traditional DGEBA epoxy resins suffer from brittleness and fail under caustic cleaning or post-forming deformation. Eugenol epoxide (EE) directly addresses these pain points, offering an unrivaled balance of flexibility and chemical resistance for bio-based thermosets. - Flexibility: EE-based copolymers demonstrate 32% mandrel band flexibility vs. 0% for DGEBA, eliminating cracking in coil coatings and sealants. - Chemical Resistance: EE-derived coatings resist alkaline degradation for >3 months, vastly outperforming DGEBA for tank linings. - Process Efficiency: Synergistic cure acceleration when blended with DGEBA reduces cycle times and energy consumption.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 53940-49-1
Cat. No. B1617184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(oxiranylmethyl)phenol
CAS53940-49-1
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2CO2)O
InChIInChI=1S/C10H12O3/c1-12-10-5-7(2-3-9(10)11)4-8-6-13-8/h2-3,5,8,11H,4,6H2,1H3
InChIKeyWQAPNRUAKQGQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(oxiranylmethyl)phenol – Overview


2-Methoxy-4-(oxiranylmethyl)phenol (CAS 53940-49-1), commonly designated as eugenol epoxide or epoxidized eugenol (EE), is a phenolic compound functionalized with a reactive oxirane ring at the para-allyl position and a methoxy group ortho to the hydroxyl. This bio-derivable monomer is employed in epoxy thermoset formulations, as a building block for bioactive molecules, and as a reactive diluent [1].

Bio-derived epoxy monomer
Reactive oxirane for thermoset crosslinking
Functions as reactive diluent in epoxy formulations

Why Generic Substitutes Fall Short


Although eugenol shares the guaiacol core, it lacks the crosslinkable oxirane group that defines EE’s thermosetting behavior. Conversely, petroleum-derived DGEBA provides high Tg but suffers from brittleness and poor base resistance. EE uniquely combines bio-based content with a tunable reactivity–flexibility–chemical resistance profile that cannot be achieved by simply blending eugenol into DGEBA or using either precursor alone [1][2].

Eugenol epoxide vs. Eugenol
Eugenol lacks the oxirane ring; crosslinking capability may not be replicated, altering thermoset network formation.
Eugenol epoxide vs. DGEBA
DGEBA provides higher Tg but may introduce brittleness and poor base resistance compared to bio-based EE networks.

Quantitative Differentiation Evidence


Mandrel Bend Flexibility

In a direct coating evaluation, Epoly(75EEVE-co-25CHVE) derived from eugenol exhibited 32% mandrel band flexibility, whereas a DGEBA coating showed 0% (complete brittleness) under identical test conditions [1].

Mandrel Flexibility
Head-to-head
32% vs 0% mandrel band
Supports selection for flexible coating applications
ASTM D522; DGEBA coating fully brittle
Bio-based epoxy coatings Flexibility Mandrel bend test

Glass Transition Temperature

Networks from Epoly(75EEVE-co-25CHVE) exhibited a Tg of approximately 66°C, while the DGEBA reference network showed Tg >120°C when cured with the same amine system [1].

Glass Transition (Tg)
Head-to-head
~66°C vs >120°C
Indicates elastomeric character; lower processing temperatures
DSC, amine-cured films
Epoxy thermosets Glass transition temperature Bio-based polymers

Base Resistance

The Epoly(75EEVE-co-25CHVE) coating endured alkaline exposure for more than 3 months without degradation, whereas the DGEBA coating showed poor base resistance under the same conditions [1].

Base Resistance
Head-to-head
>3 months vs poor resistance
Critical for alkaline chemical exposure environments
Alkaline immersion test
Chemical resistance Epoxy coatings Base resistance

Copolymerization Synergy

DSC analysis showed that blending epoxidized eugenol (EE) with DGEBA accelerated the curing rate at 80°C compared to either EE or DGEBA homopolymerization, indicating synergistic reactivity [1].

Cure Synergy
Head-to-head
EE/DGEBA blend cures faster at 80°C
Enables reduced cycle times; lower energy input
DSC, 1-MI or K54 initiator
Epoxy curing kinetics Copolymerization Bio-based monomers

Application Scenarios


Flexible Bio-Based Coil and Can Coatings

Leveraging the 32% mandrel band flexibility of Epoly(75EEVE-co-25CHVE) shown in direct comparison with DGEBA (0%), formulators can replace brittle DGEBA in coil coatings for metal packaging, where post-forming operations demand substrate deformation without cracking [1].

Low-Temperature Curing Elastomeric Adhesives

With a Tg of ~66°C—significantly lower than DGEBA’s >120°C—EE-based networks are suitable for elastomeric adhesives and sealants that must remain flexible at ambient temperatures, enabling lower energy curing processes [1].

Alkali-Resistant Protective Linings

The >3-month base resistance of eugenol-derived coatings, contrasted with poor DGEBA resistance, makes EE the preferred choice for tank linings and secondary containment exposed to caustic cleaning agents or alkaline process streams [1].

Reactive Co-Monomer for Accelerated DGEBA Curing

The synergistic curing acceleration observed when EE is blended with DGEBA allows formulators to reduce cycle times in industrial epoxy curing without additional accelerator levels, supporting lean manufacturing and lower carbon footprint [2].

Application
Selection Property
Validation Focus
Flexible bio-based coil coatings
Mandrel bend flexibility profile
Flexibility comparison per ASTM D522
Low-temperature curing elastomeric adhesives
Glass transition temperature (Tg)
DSC Tg in amine-cured networks
Alkali-resistant protective linings
Long-term base resistance
Alkaline immersion durability testing
Reactive co-monomer for faster DGEBA cure
Curing reactivity synergy
DSC curing kinetics at target temperature
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